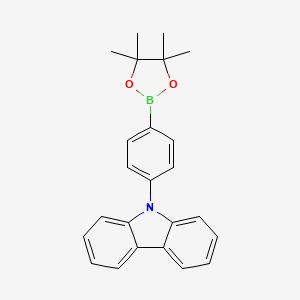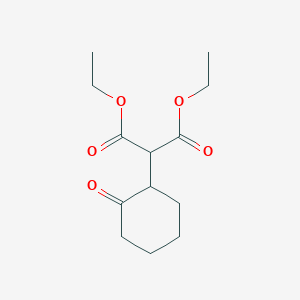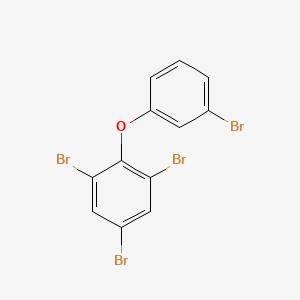
2,3',4,6-Tetrabromodiphenyl ether
説明
2,3’,4,6-Tetrabromodiphenyl ether is an organobromine compound . It is one of the Polybrominated diphenyl ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .
Synthesis Analysis
2,3’,4,6-Tetrabromodiphenyl ether is generally synthesized through the reaction between brominated phenol and phenyl ether .Molecular Structure Analysis
The molecular formula of 2,3’,4,6-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two halogenated aromatic rings .Chemical Reactions Analysis
As a member of the PBDEs, 2,3’,4,6-Tetrabromodiphenyl ether is not chemically bound to the flame-retarded material, so it can enter the environment from volatilization, leaching, or degradation of PBDE-containing products . When thermally decomposed, PBDEs can produce polybrominated dibenzo-p-dioxins and dibenzofurans .Physical And Chemical Properties Analysis
The molecular weight of 2,3’,4,6-Tetrabromodiphenyl ether is 485.791 . The enthalpy of vaporization is 91.1 kJ/mol at 418 K .科学的研究の応用
2,3’,4,6-Tetrabromodiphenyl Ether: A Comprehensive Analysis of Scientific Research Applications:
Flame Retardancy in Consumer Products
One of the primary applications of 2,3’,4,6-Tetrabromodiphenyl ether is as a flame retardant. It is used in various consumer products to enhance fire resistance. This includes its incorporation into plastics and textiles, where it helps to prevent the ignition and spread of fire .
Environmental Pollutant and Ecological Risk
Unfortunately, this compound also acts as an environmental pollutant. Its persistence in ecosystems can lead to bioaccumulation and potential pregnancy failure in exposed species. This has led to research into its ecological impact and the development of risk assessment models .
Microbial Reductive Debromination
In scientific research, there’s a focus on the microbial reductive debromination of polybrominated diphenyl ethers (PBDEs). This process aims to reduce the bromine content in these compounds, thereby diminishing their toxicity and environmental impact .
Debromination Techniques
Another application is the development of new techniques for debromination. For example, a method using zero-valent zinc coupled with ascorbic acid has been developed to rapidly convert BDE-47, a related compound, into less toxic forms .
Impact on Human Health
Research has also been conducted on the potential health effects of exposure to PBDEs. This includes studying their presence in human tissues such as adipose tissue, plasma, and breast milk, and understanding how they may affect human health .
Thermodynamic Property Data
The compound’s thermodynamic properties are critically evaluated for pure compounds with a focus on organics. This data is essential for understanding the behavior of the compound under different conditions and is useful in various scientific applications .
Innate Immune Response
There’s also research into how PBDE-47 affects the innate immune response. This includes examining intracellular expression profiles of miRNAs and the activity of small extracellular vesicles derived from human macrophage cells .
Aquatic Mobility and Conversion Challenges
Lastly, studies have looked into the aquatic mobility of PBDEs with low bromine substitution and their reductive conversion challenges due to thermodynamic and kinetic considerations .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3,5-tribromo-2-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNRCYNZJADTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879890 | |
| Record name | BDE-69 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,6-Tetrabromodiphenyl ether | |
CAS RN |
327185-09-1 | |
| Record name | 2,3',4,6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-69 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



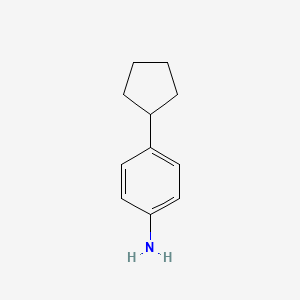
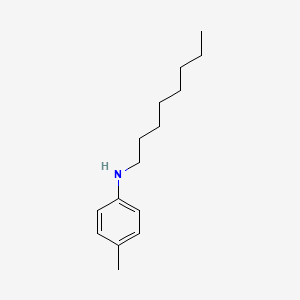
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)

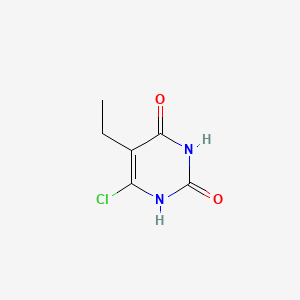
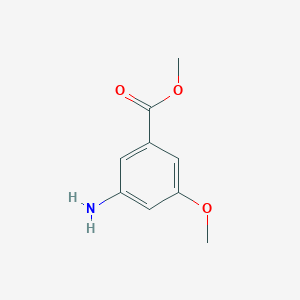
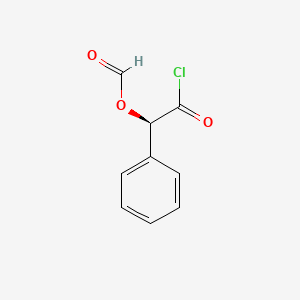
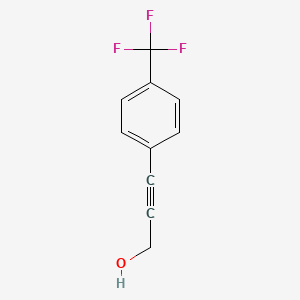
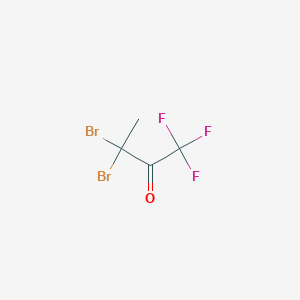
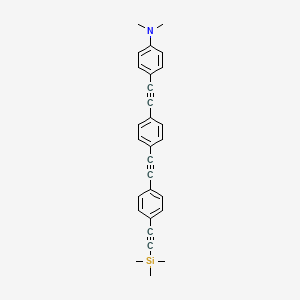
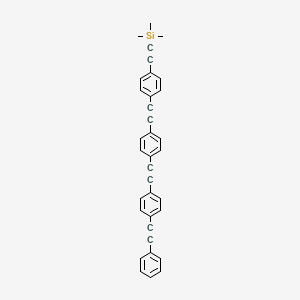
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
